

# Application Notes and Protocols: Synthesis and Radiolabeling of [18F]JNJ-46356479

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-46356479 |           |
| Cat. No.:            | B608229      | Get Quote |

#### Introduction

[18F]JNJ-46356479 is the first 18F-labeled positron emission tomography (PET) imaging ligand developed for the metabotropic glutamate receptor 2 (mGluR2).[1][2] mGluR2 is a promising target for therapeutic intervention and diagnostic imaging in various psychiatric and neurological disorders, including schizophrenia and Alzheimer's disease.[1][2] As a positive allosteric modulator (PAM) of mGluR2, JNJ-46356479 has favorable pharmacological properties.[2] The development of an 18F-labeled version provides a radiotracer with a longer half-life (109.8 minutes) compared to carbon-11 labeled ligands, facilitating more complex and longer-duration PET imaging studies.

This document provides detailed protocols for the automated radiosynthesis, purification, and quality control of [18F]**JNJ-46356479**.

## Synthesis and Radiolabeling Data

The following table summarizes the key quantitative data associated with the automated synthesis of [18F]**JNJ-46356479**.



| Parameter                 | Value                                             | Notes                                        |
|---------------------------|---------------------------------------------------|----------------------------------------------|
| Synthesis Method          | Copper(I)-mediated 18F-fluorodeboronation         | Alcohol-enhanced conditions                  |
| Precursor                 | Organoborane pinacol ester precursor (Compound 9) | Tolerates sensitive heterocycles             |
| Automation Platform       | GE TRACERLab™ FX F-N                              | Fully automated synthesis                    |
| Radiochemical Yield (RCY) | 5 ± 3%                                            | Non-decay-corrected                          |
| Molar Activity (Am)       | 180 ± 102 GBq/µmol                                | At End of Synthesis (EOS)                    |
| Radiochemical Purity      | > 95%                                             | Determined by analytical HPLC                |
| Chemical Purity           | > 95%                                             | Determined by analytical<br>HPLC             |
| Total Synthesis Time      | ~45 minutes                                       | From [18F]fluoride delivery to final product |

## **Experimental Protocols**Overview of the Radiosynthesis Strategy

The radiosynthesis of [18F]**JNJ-46356479** is achieved through a one-step, copper(I)-mediated radiofluorination of an organoborane precursor. An alcohol-enhanced protocol is employed to improve the reaction's tolerance for the sensitivetriazolo[4,3-a]pyridine heterocycle present in the precursor molecule. The entire process is designed for full automation on a commercial synthesis module.





Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for [18F]JNJ-46356479.



### **Materials and Reagents**

- Precursor: Organoborane pinacol ester of JNJ-46356479.
- Catalyst: [Cu(OTf)2py4] (Copper(II) trifluoromethanesulfonate tetrakis(pyridine)).
- Solvents: Anhydrous Dimethylacetamide (DMA), n-Butanol (n-BuOH), Acetonitrile (MeCN).
- Eluent: Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution.
- HPLC Mobile Phase (Semi-preparative): Acetonitrile / 0.1 M aqueous ammonium formate solution.
- Formulation Solution: 10% Ethanolic Saline solution.
- Cartridges: Sep-Pak QMA Light, Sep-Pak C18 Plus.

## Automated Radiosynthesis Protocol (GE TRACERLab™ FX F-N)

- [18F]Fluoride Trapping and Elution:
  - Aqueous [18F]fluoride, produced via the <sup>18</sup>O(p,n)<sup>18</sup>F reaction in a cyclotron, is delivered to the synthesis module.
  - The [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
  - The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of K<sub>222</sub> and K<sub>2</sub>CO<sub>3</sub> in acetonitrile/water.
- Azeotropic Drying:
  - The [18F]fluoride/K<sub>222</sub> complex is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water. This step is critical for achieving reactive, "naked" fluoride.
- Radiolabeling Reaction:



- A solution containing the organoborane precursor (approx. 6.2 μmol), the copper catalyst [Cu(OTf)<sub>2</sub>py<sub>4</sub>] (approx. 13.3 μmol), and triethylammonium bicarbonate (TEAB, approx. 14.1 μmol) in DMA (0.8 mL) and n-BuOH (0.4 mL) is added to the dried [18F]fluoride/K<sub>222</sub> complex.
- The reaction vessel is sealed and heated to 130°C for 10 minutes.



Click to download full resolution via product page

Caption: Core copper-mediated radiofluorination reaction.

#### Purification:

- After cooling, the reaction mixture is diluted with the HPLC mobile phase.
- The diluted mixture is injected onto a semi-preparative C18 HPLC column.
- The fraction corresponding to [18F]JNJ-46356479 is collected.

#### Formulation:

 The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.



- The cartridge is washed with water to remove residual HPLC solvents.
- The final product, [18F]JNJ-46356479, is eluted from the C18 cartridge with ethanol and diluted with sterile saline to yield a final formulation in 10% ethanolic saline suitable for injection.
- The final solution is passed through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

## **Quality Control Protocol**

All quality control (QC) tests must be performed on the final product batch before administration to subjects.

- Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.
- pH Determination: The pH of the final solution should be measured using pH strips and fall within the acceptable range for intravenous injection (typically 4.5 - 7.5).
- Radiochemical Identity and Purity:
  - Method: Analytical High-Performance Liquid Chromatography (HPLC).
  - System: An analytical HPLC system equipped with a C18 column (e.g., Waters XBridge, C18, 3.5  $\mu$ m, 4.6 x 150 mm), a UV detector ( $\lambda$  = 254 nm), and a radioactivity detector.
  - Mobile Phase: Acetonitrile / 0.1 M aqueous ammonium formate solution (60/40, v/v) at a flow rate of 1 mL/min.
  - Procedure: Inject a small aliquot of the final product. The retention time of the main radioactive peak should match that of a non-radioactive JNJ-46356479 reference standard.
  - Acceptance Criterion: Radiochemical purity must be >95%.
- Molar Activity (Am):
  - Molar activity (in GBq/μmol) is calculated from the analytical HPLC data.



- The total radioactivity of the injected sample is measured using the radioactivity detector.
- The corresponding mass of the non-radioactive compound is determined from the UV chromatogram by comparing the peak area to a standard curve of known concentrations of the JNJ-46356479 reference standard.
- Am = (Total Radioactivity) / (Calculated Moles of JNJ-46356479).
- Residual Solvents:
  - Method: Gas Chromatography (GC).
  - Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., ethanol, acetonitrile, DMA, n-BuOH).
  - Acceptance Criterion: Levels must be below the limits specified by the United States
    Pharmacopeia (USP) or other relevant pharmacopoeias.
- Sterility and Bacterial Endotoxins:
  - Sterility Test: The final product must be tested for sterility according to USP guidelines.
    Due to the short half-life of 18F, this test is typically performed retrospectively.
  - Bacterial Endotoxin Test (LAL Test): The product must be tested for pyrogens using the Limulus Amebocyte Lysate (LAL) test.
  - Acceptance Criterion: Must meet the specifications outlined in the relevant pharmacopoeia.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Synthesis and Characterization of [18F]JNJ-46356479 as the First 18F-Labeled PET Imaging Ligand for Metabotropic Glutamate Receptor 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of [18F]JNJ-46356479 as the first 18F-labeled PET imaging ligand for metabotropic glutamate receptor 2 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and Radiolabeling of [18F]JNJ-46356479]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608229#synthesis-and-radiolabeling-of-18f-jnj-46356479]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com